molecular formula C9H13BrO B2494866 (1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane] CAS No. 2187426-60-2

(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]

Cat. No.: B2494866
CAS No.: 2187426-60-2
M. Wt: 217.106
InChI Key: DOUYABSIAFPIHY-JGVFFNPUSA-N
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Description

(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane] framework, which contributes to its distinct chemical properties and reactivity. The stereochemistry of the compound is defined by the (1R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane] typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene. This step forms the bicyclic structure.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a radical bromination reaction. This involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound’s reactivity allows it to be used in the modification of biomolecules. It can be employed in the synthesis of enzyme inhibitors or as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The spirocyclic structure is often found in bioactive molecules, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed in the development of new polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane] depends on its application. In biochemical contexts, it may interact with specific enzymes or proteins, leading to inhibition or modification of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-1-(Chloromethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]
  • (1R,5R)-1-(Iodomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]
  • (1R,5R)-1-(Hydroxymethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]

Uniqueness

The uniqueness of (1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane] lies in its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.

This detailed overview provides a comprehensive understanding of (1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[310]hexane-2,1’-cyclobutane], covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

IUPAC Name

(1R,5R)-1-(bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYABSIAFPIHY-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@]3(C[C@H]3CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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